(5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
Overview
Description
(5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the bromofuran and indole intermediates. The bromofuran can be synthesized through bromination of furan, while the indole derivative can be obtained via Fischer indole synthesis. These intermediates are then coupled using a piperazine linker under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as the implementation of green chemistry principles to reduce waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone can be used as a probe to study enzyme interactions and binding affinities due to its diverse functional groups.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for drug development. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The indole group can interact with protein binding sites, while the piperazine ring can enhance solubility and bioavailability. The bromofuran moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- (5-chlorofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
- (5-iodofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone
Uniqueness
Compared to its analogs, (5-bromofuran-2-yl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone offers unique reactivity due to the presence of the bromine atom, which can participate in specific substitution reactions
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-21-12-14(13-4-2-3-5-15(13)21)18(24)22-8-10-23(11-9-22)19(25)16-6-7-17(20)26-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOJFWKYTVDGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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